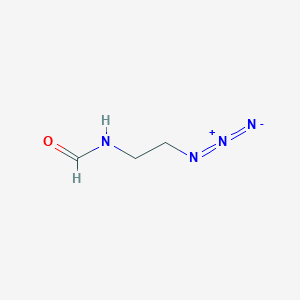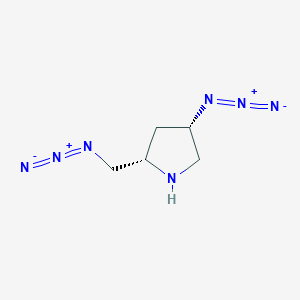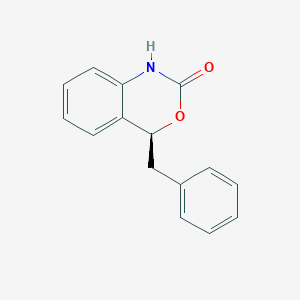
Pentanedioic acid, 3,3-bis(1-oxo-4-penten-1-yl)-, 1,5-diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanedioic acid, 3,3-bis(1-oxo-4-penten-1-yl)-, 1,5-diethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentanedioic acid, 3,3-bis(1-oxo-4-penten-1-yl)-, 1,5-diethyl ester typically involves multi-step organic reactions. Common synthetic routes may include:
Esterification: The reaction of pentanedioic acid with ethanol in the presence of an acid catalyst to form the diethyl ester.
Aldol Condensation: The formation of the 3,3-bis(1-oxo-4-penten-1-yl) moiety through aldol condensation reactions involving appropriate aldehydes and ketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale esterification and condensation reactions, optimized for yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanedioic acid, 3,3-bis(1-oxo-4-penten-1-yl)-, 1,5-diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for esterification and condensation reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism by which Pentanedioic acid, 3,3-bis(1-oxo-4-penten-1-yl)-, 1,5-diethyl ester exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of multiple functional groups, which can participate in various reaction pathways. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentanedioic acid, diethyl ester: A simpler ester derivative of pentanedioic acid.
3,3-bis(1-oxo-4-penten-1-yl)pentanedioic acid: A similar compound without the ester groups.
Propriétés
Numéro CAS |
918544-91-9 |
|---|---|
Formule moléculaire |
C19H28O6 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
diethyl 3,3-di(pent-4-enoyl)pentanedioate |
InChI |
InChI=1S/C19H28O6/c1-5-9-11-15(20)19(13-17(22)24-7-3,14-18(23)25-8-4)16(21)12-10-6-2/h5-6H,1-2,7-14H2,3-4H3 |
Clé InChI |
NVHHTDJROYXCHP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(CC(=O)OCC)(C(=O)CCC=C)C(=O)CCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene](/img/structure/B14186091.png)
![1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186099.png)






![1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol](/img/structure/B14186145.png)

![2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid](/img/structure/B14186152.png)
